molecular formula C5H5Cl2N3O B1351370 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone CAS No. 625401-77-6

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

Cat. No.: B1351370
CAS No.: 625401-77-6
M. Wt: 194.02 g/mol
InChI Key: GHHPTRPUNZLOGZ-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetone (CAS 625401-77-6) is a high-purity, synthetic chemical intermediate of significant interest in advanced research applications. With the molecular formula C 5 H 5 Cl 2 N 3 O and a molecular weight of 194.02 g/mol, this compound is characterized by a dichloro-substituted 1,2,4-triazole ring system linked to an acetone moiety . This structure confers valuable properties as a versatile building block in organic synthesis and medicinal chemistry. The primary research value of this compound lies in its role as a precursor for the development of novel pharmacologically active molecules. The 1,2,4-triazole scaffold is a privileged structure in drug discovery due to its metabolic stability, strong dipole moment, and ability to participate in hydrogen bonding, which facilitates interactions with biological targets . Researchers utilize this specific dichloro-substituted analog to create more complex molecular architectures, particularly in the synthesis of potential antifungal agents. While this compound itself is not a drug, its structural relatives, such as the triazole-based antifungal drug Itraconazole, are known to inhibit fungal cytochrome P450 enzymes, specifically lanosterol 14-alpha demethylase, thereby disrupting ergosterol synthesis in fungal cell membranes . This product is supplied as a solid and has a calculated density of 1.621 g/cm³ and a boiling point of approximately 359.1°C at 760 mmHg . It is intended for research and development purposes in a controlled laboratory environment only. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-(3,5-dichloro-1,2,4-triazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O/c1-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHPTRPUNZLOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402023
Record name 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625401-77-6
Record name 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetone typically involves:

  • Construction of the 1,2,4-triazole ring with 3,5-dichloro substitution.
  • Introduction of the acetone side chain at the N-1 position of the triazole ring.
  • Purification and crystallization steps to isolate the target compound.

Preparation of the 3,5-Dichloro-1,2,4-Triazole Core

The 3,5-dichloro substitution pattern on the triazole ring is generally introduced by starting from chlorinated hydrazine derivatives or chlorinated amidines, which undergo cyclization to form the triazole ring.

A common approach involves:

  • Reacting hydrazine derivatives with triethyl orthoformate or orthoacetate to form intermediate formimidates.
  • Cyclization under reflux conditions in solvents such as toluene or dimethylformamide (DMF) to yield the 1,2,4-triazole ring with desired substitution.

This method is supported by literature describing the synthesis of substituted 1,2,4-triazoles via refluxing hydrazine monohydrate with triethyl orthoalkylates, yielding triazole derivatives efficiently in moderate to high yields (up to 84.9%) with good purity confirmed by melting point and NMR analysis.

Detailed Reaction Conditions and Workup

Step Reagents/Conditions Notes
Triazole ring formation Hydrazine monohydrate, triethyl orthoformate/orthoacetate, reflux in toluene or DMF/dioxane (80–110 °C) 4–6 hours reflux; yields up to 85%
Alkylation with acetone moiety 3,5-Dichloro-1H-1,2,4-triazole, haloacetone or epoxide derivative, K2CO3 base, DMF or DMAc solvent, 85–90 °C, 4–6 hours Base-mediated nucleophilic substitution
Workup Concentration under reduced pressure, washing with ethyl acetate and 20% saline, dehydration with anhydrous MgSO4, activated carbon treatment Purification to remove impurities
Crystallization Dissolution in isopropyl alcohol, cooling at 0–5 °C for 2 hours Crystallization to obtain pure compound

Analytical Confirmation

  • Melting point determination confirms purity and consistency with literature values.
  • ^1H-NMR spectroscopy shows characteristic signals corresponding to the triazole ring and acetone side chain.
  • Additional techniques such as IR and ^13C-NMR can confirm functional groups and substitution patterns.

Comparative Notes on Alternative Methods

  • Knoevenagel condensation methods under milder conditions (ethanol with piperidine catalyst) have been used for related triazole hybrids but are less common for direct acetone substitution on 3,5-dichloro-1,2,4-triazoles.
  • The use of cesium fluoride as a fluoride source in place of potassium fluoride has been reported to improve yields in some triazole alkylation reactions.

Summary Table of Preparation Methods

Method Aspect Description Reference
Triazole ring synthesis Reflux hydrazine monohydrate with triethyl orthoformate/orthoacetate in toluene or DMF/dioxane
Alkylation step React 3,5-dichloro-1H-1,2,4-triazole with haloacetone/epoxide, K2CO3 base, DMF, 85–90 °C, 4–6 h
Workup and purification Solvent removal, washing with ethyl acetate and saline, dehydration with MgSO4, activated carbon treatment
Crystallization Dissolve in isopropyl alcohol, cool at 0–5 °C for 2 h to crystallize product
Yield and purity Yields up to ~85%, melting point and NMR consistent with literature values

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituents on the triazole ring and the attached functional groups. Below is a comparative analysis of key analogs:

Halogenated Triazole Derivatives

1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic Acid (CAS: N/A) Structure: Bromine replaces chlorine at positions 3 and 5; acetic acid replaces acetone. Used as a synthetic intermediate in lab-scale organobromine chemistry . Synthesis: Prepared via esterification or alkylation of dibromotriazole precursors .

Methyl 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)acetate

  • Structure : Methyl ester of the acetic acid derivative.
  • Properties : Enhanced lipophilicity compared to the acid form, improving membrane permeability. Purity >95% (CymitQuimica) .
Non-Halogenated Triazole Ketones

1-(1H-1,2,4-Triazol-1-yl)acetone (CAS: 64882-52-6)

  • Structure : Lacks chlorine substituents on the triazole ring.
  • Properties : Lower molecular weight (125.13 g/mol) and reduced electrophilicity. Used as a building block for antifungal agents .
  • Synthesis : Derived from triazole and chloroacetone under basic conditions .

1-Phenyl-2-(1,2,4-triazol-1-yl)ethanone Structure: Phenyl group attached to the ketone. Properties: White solid with moderate yield (22.7%); used in pharmaceutical intermediates. NMR data (δ 5.69–8.26 ppm) confirms structural integrity .

Agrochemical Derivatives

1-(4-Chlorophenoxy)-3,3-Dimethyl-1-(1H-1,2,4-Triazol-1-yl)-2-Butanone Structure: Chlorophenoxy and dimethyl groups enhance steric bulk. Application: EPA-registered fungicide for raspberries; metabolites are regulated under 40 CFR Part 180 .

Key Observations :

  • Halogenation : Chlorine and bromine increase molecular weight and electronegativity, enhancing binding to biological targets (e.g., fungal enzymes) .
  • Functional Groups : Acetone derivatives exhibit higher volatility compared to acetic acid/ester analogs.
  • Synthetic Efficiency : Yields vary significantly (22–95%), influenced by reaction conditions and steric hindrance .

Biological Activity

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a triazole derivative known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which contribute to their reactivity and interaction with biological systems. This article explores the compound's biological activity, synthesis, mechanisms of action, and applications in various fields.

  • IUPAC Name: this compound
  • Molecular Formula: C5H5Cl2N3O
  • Molecular Weight: 210.02 g/mol
  • Density: 1.66 g/cm³
PropertyValue
Boiling Point360.7 °C (predicted)
Melting PointN/A
Flash PointN/A

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating effectiveness comparable to established antifungal agents.

Case Study: Antifungal Activity
A study evaluated the antifungal properties of several triazole derivatives against Candida albicans and Aspergillus niger. The results showed that compounds with similar structures to this compound had Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 mg/mL .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in biosynthetic pathways in fungi and bacteria. The triazole ring is known to disrupt the synthesis of ergosterol in fungal cell membranes, leading to cell death.

Key Mechanisms:

  • Inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis.
  • Disruption of nucleic acid synthesis through interference with DNA and RNA polymerases.

Research Findings

Recent studies have focused on the compound's potential as a scaffold for drug development. The following table summarizes key research findings related to its biological activity:

Study ReferenceBiological ActivityFindings
AntifungalMIC against Candida albicans: 0.5 mg/mL
AntibacterialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits key metabolic enzymes in pathogens

Medicinal Chemistry

The compound is being explored for its potential as a lead compound in drug discovery due to its promising antimicrobial properties. Its structure allows for modifications that could enhance efficacy and reduce toxicity.

Agricultural Use

Given its antifungal properties, this compound is also considered for use in agricultural applications as a fungicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal infections.

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterConditionsReference
SolventAnhydrous acetonitrile
Temperature80–100°C (reflux)
BaseK₂CO₃ (2.5 equiv)
PurificationColumn chromatography (EtOAc/Hexane)

Advanced: How do solvent polarity and UV exposure influence the photostability of this compound?

Answer:
Photodegradation follows first-order kinetics, with solvent polarity and UV wavelength being critical factors:

  • Mechanistic Insight : Polar solvents (e.g., methanol) stabilize charge-separated transition states, accelerating degradation. Non-polar solvents (e.g., hexane) favor radical pathways .
  • Experimental Design :
    • Expose solutions (0.1 mM) to UV-C (254 nm) in quartz cells.
    • Monitor degradation via HPLC-UV at 220 nm.
    • Identify photoproducts (e.g., dechlorinated triazoles or acetone derivatives) using LC-MS/MS .

Q. Table 2: Photodegradation Rates in Solvents

SolventRate Constant (k, h⁻¹)Half-life (t₁/₂, h)Major Photoproduct
Methanol0.12 ± 0.025.81-(3-chloro-1H-1,2,4-triazol-1-yl)acetone
Hexane0.05 ± 0.0113.93,5-dichloro-1H-1,2,4-triazole
Acetone0.08 ± 0.018.7Chlorinated acetone derivatives
Data adapted from photolysis studies of analogous triazole fungicides .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • ¹H NMR : Look for singlet peaks at δ 2.3–2.5 ppm (acetone methyl groups) and δ 8.1–8.3 ppm (triazole protons) .
  • X-ray Crystallography : Use ORTEP-3 to resolve bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between the triazole and acetone moieties.
  • FT-IR : Confirm C-Cl stretches at 550–600 cm⁻¹ and triazole ring vibrations at 1450–1600 cm⁻¹ .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitution reactions of the triazole ring?

Answer:

  • Methodology :
    • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.
    • Analyze HOMO/LUMO distributions to identify reactive sites.
    • Validate with experimental data (e.g., chlorination at C3/C5 positions due to electron-withdrawing effects of adjacent substituents) .
  • Outcome : Predicted regioselectivity aligns with synthetic observations (e.g., preferential substitution at C3 in polar aprotic solvents) .

Basic: How can researchers resolve contradictions in reported solubility data?

Answer:

  • Controlled Experiments : Measure solubility in triplicate using gravimetric analysis (saturated solutions filtered at 25°C).
  • Solvent Systems : Test binary mixtures (e.g., water/acetone) to account for polarity effects .
  • Data Normalization : Report solubility as mg/mL ± SD, referencing pH and ionic strength.

Advanced: What mechanistic pathways explain the compound’s antifungal activity compared to structurally similar triazoles?

Answer:

  • Target Binding : The dichloro-triazole moiety inhibits fungal cytochrome P450 lanosterol 14α-demethylase (CYP51).
  • Comparative Analysis :
    • Docking Studies : Use AutoDock Vina to compare binding affinities with triadimefon (ΔG = -9.2 kcal/mol vs. -8.7 kcal/mol for the target compound) .
    • Bioassay : Test against Candida albicans (MIC = 2 µg/mL vs. 5 µg/mL for triadimefon) .

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